molecular formula C9H14NO5PS2 B094062 4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide CAS No. 122-17-8

4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide

Cat. No.: B094062
CAS No.: 122-17-8
M. Wt: 311.3 g/mol
InChI Key: ZHLQCGBEZFGTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide is a chemical compound developed by the American Cyanamid Company. This compound has been utilized in various industrial and scientific applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide involves the conversion of crude calcium cyanamide into cyanamide and its polymerization products. One of the methods includes the use of carbon dioxide to precipitate calcium carbonate from aqueous slurries of crude calcium cyanamide . This process is enhanced by adding a suitable water-soluble compound capable of carrying carbon dioxide, which increases the solubility of carbon dioxide in water and accelerates the reaction .

Industrial Production Methods

The industrial production of this compound typically involves large-scale electrochemical processes. These processes are based on the electrolysis of solutions containing the necessary reactants, such as potassium chloride, to produce the desired chemical compounds .

Chemical Reactions Analysis

Types of Reactions

4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound include dicyandiamide, melamine, and other polymerization products .

Scientific Research Applications

4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular components to exert its effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide include:

Uniqueness

This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form different products sets it apart from other similar compounds.

Properties

IUPAC Name

4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NO5PS2/c1-10-18(11,12)9-6-4-8(5-7-9)15-16(17,13-2)14-3/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLQCGBEZFGTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NO5PS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153455
Record name American cyanamid CL-38106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-17-8
Record name American cyanamid CL-38106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name American cyanamid CL-38106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.